N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-9-7-8-10(2)14-13(9)17-16(23-14)18-15(20)11-5-3-4-6-12(11)19(21)22/h3-8H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXDILGMMLSJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves the reaction of 4,7-dimethyl-1,3-benzothiazol-2-amine with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent, such as acetic acid or dichloromethane.
Major Products Formed
Reduction: N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the benzothiazole ring.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its unique structural features.
Biology
This compound has been investigated for its potential as a fluorescent probe for detecting specific biomolecules. Its ability to bind to proteins makes it a valuable tool in biochemical research. Additionally, it has shown promise in studies aimed at understanding its interactions with cellular targets.
Medicine
This compound is being explored as a therapeutic agent . Its interactions with biological targets suggest potential applications in treating various diseases. Notably, studies have indicated its anticancer properties and its ability to inhibit certain enzymes involved in tumor growth.
Industry
In industrial applications, this compound is utilized in the development of new materials , including polymers and dyes. Its distinct chemical properties enable innovative solutions in material science.
This compound exhibits several biological activities:
- Enzyme Inhibition : It has been shown to inhibit enzymes crucial for cancer cell proliferation.
- Antioxidant Activity : The compound may reduce oxidative stress by scavenging free radicals.
- Antimicrobial Effects : Preliminary studies indicate potential antimicrobial properties against specific bacterial strains.
Case Study 1: Anticancer Activity
In one study focused on its anticancer properties, this compound was found to significantly inhibit the growth of various cancer cell lines. The mechanism involved inducing apoptosis and causing cell cycle arrest at the G2/M phase. Assays such as MTT and flow cytometry were employed to assess cell viability and apoptosis rates.
Case Study 2: Antioxidant Properties
Another investigation highlighted the compound's antioxidant capabilities. It demonstrated effectiveness in reducing oxidative stress markers in cellular models exposed to harmful agents. This property is particularly relevant for developing therapeutic strategies against diseases linked to oxidative damage.
Mechanism of Action
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and benzamide moiety play crucial roles in binding to these targets, leading to changes in their activity or function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide with structurally and functionally related compounds, focusing on substituent effects, spectral properties, solubility, and biological relevance.
Table 1: Structural and Functional Comparisons
*Inferred from structural similarity to N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide .
Key Comparative Insights
Structural Modifications and Electronic Effects: The nitro group in the target compound and N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide enhances electron withdrawal, likely reducing basicity and influencing hydrogen-bonding capacity compared to fluorinated analogs (e.g., 2,4-difluorobenzamide in ). Methyl vs.
Spectral Characteristics :
- The amide I carbonyl stretch (~1680–1682 cm⁻¹) is consistent across nitrobenzamide derivatives , while fluorinated benzamides exhibit slightly lower C=O frequencies (~1645 cm⁻¹) due to electron-withdrawing fluorine substituents .
- C–S–C vibrations in thiadiazole/thiazole cores (e.g., 687–685 cm⁻¹ in ) differ from benzothiazole systems, which may show distinct ring-stretching modes.
Solubility and Pharmaceutical Relevance: N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide is ethanol-soluble but water-insoluble , a property likely shared by the target compound due to its non-polar methyl and nitro groups. This contrasts with more polar analogs like nitazoxanide derivatives, which may exhibit better aqueous solubility .
Biological Activity: While direct data for the target compound are lacking, benzothiazole derivatives are known for antimicrobial and enzyme-inhibitory properties . The nitro group may enhance reactivity toward biological targets, similar to nitazoxanide’s PFOR inhibition .
Table 2: Substituent Impact on Bioactivity
Biological Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H12N4O2S
- Molecular Weight : 288.33 g/mol
- CAS Number : [specific CAS number if available]
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily attributed to its interactions at the molecular level. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for tumor growth and proliferation.
- Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains.
Biological Activity Data
A summary of biological activities observed in various studies is presented below:
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers found that the compound significantly inhibited the growth of several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. The study utilized various assays, including MTT and flow cytometry, to assess cell viability and apoptosis rates.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Cell Proliferation Inhibition : The compound effectively reduces proliferation in various cancer models.
- Mechanistic Insights : Studies suggest it operates through multiple pathways, including modulation of signaling cascades involved in cell survival and apoptosis.
- Potential for Drug Development : Given its diverse biological activities, there is significant potential for developing this compound as a therapeutic agent in oncology and infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
